molecular formula C18H19NO4 B2426330 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one CAS No. 767292-97-7

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one

Cat. No.: B2426330
CAS No.: 767292-97-7
M. Wt: 313.353
InChI Key: REXCNKNMKFTQQP-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one is a complex organic compound known for its versatile applications in various scientific fields. This compound features a benzooxazole core, which is a bicyclic structure containing both benzene and oxazole rings. The presence of methoxy and phenoxy groups further enhances its chemical properties, making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the nucleophilic aromatic substitution reaction between 2-methoxyphenol and a suitable halogenated precursor . The reaction conditions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one stands out due to its unique combination of a benzooxazole core with methoxy and phenoxy groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(2-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-8-9-15-14(12-13)19(18(20)23-15)10-5-11-22-17-7-4-3-6-16(17)21-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXCNKNMKFTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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